2,3-Dimethyldecane
Overview
Description
2,3-Dimethyldecane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon consisting of a decane backbone with two methyl groups attached to the second and third carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons with single bonds between carbon atoms. Alkanes are known for their stability and are commonly found in natural gas and petroleum.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyldecane can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromo-2-methylpropane with 1-octene in the presence of a catalyst such as bis(cyclopentadienyl)titanium dichloride and triethylaluminum in hexane at room temperature (20-22°C) for 12 hours .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of specific olefins or the alkylation of alkanes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyldecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This reaction typically requires UV light or heat to initiate.
Common Reagents and Conditions:
Oxidation: Catalysts like platinum or palladium are used along with oxygen.
Halogenation: Chlorine or bromine in the presence of UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Halogenation: Haloalkanes such as 2,3-dichlorodecane or 2,3-dibromodecane.
Scientific Research Applications
2,3-Dimethyldecane has several applications in scientific research:
Biology: Studies involving the metabolism of hydrocarbons often use this compound to understand the breakdown and utilization of branched alkanes by microorganisms.
Medicine: While not directly used as a drug, it serves as a model compound in pharmacokinetic studies to understand the behavior of similar branched hydrocarbons in biological systems.
Industry: It is used in the formulation of lubricants and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethyldecane in chemical reactions involves the interaction of its carbon-hydrogen bonds with reagents. For example, during oxidation, the hydrogen atoms are abstracted, and oxygen atoms are inserted into the molecule. In halogenation, the halogen atoms replace the hydrogen atoms through a free radical mechanism initiated by UV light or heat.
Comparison with Similar Compounds
- 2,2-Dimethyldecane
- 3,3-Dimethyldecane
- 2,4-Dimethyldecane
Comparison: 2,3-Dimethyldecane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. For instance, the boiling point and reactivity can differ significantly from its isomers like 2,2-Dimethyldecane or 3,3-Dimethyldecane. The branching pattern influences the compound’s stability and how it interacts with other molecules in chemical reactions .
Properties
IUPAC Name |
2,3-dimethyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-6-7-8-9-10-12(4)11(2)3/h11-12H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTGYLNFWOQVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864767 | |
Record name | 2,3-Dimethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17312-44-6 | |
Record name | Decane,2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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